

# Application Note: UV-Vis Spectrophotometric Quantification of Ferrous Ascorbate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ferrous Ascorbate

Cat. No.: B1447146

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## Abstract

This application note details two reliable and accessible UV-Vis spectrophotometric methods for the quantification of **ferrous ascorbate** in pharmaceutical samples. The first method relies on the direct measurement of UV absorbance of the ascorbate moiety. The second, more specific method for iron, involves the formation of a colored complex between ferrous iron ( $\text{Fe}^{2+}$ ) and 1,10-phenanthroline. Both protocols are presented with detailed experimental procedures, validation data, and workflows to guide researchers, scientists, and drug development professionals in the accurate determination of **ferrous ascorbate** concentration.

## Introduction

**Ferrous ascorbate** is a synthetic molecule of ascorbic acid and iron, primarily used for the treatment of iron deficiency anemia.[1] The presence of both ferrous iron and ascorbate in one compound enhances the absorption of iron and replenishes the body's iron stores.[2] Accurate quantification of **ferrous ascorbate** in raw materials and finished pharmaceutical products is crucial for ensuring product quality, stability, and efficacy. UV-Vis spectrophotometry offers a simple, cost-effective, and rapid analytical technique for this purpose.

Ascorbic acid exhibits a characteristic UV absorbance maximum, which can be utilized for quantification.[3] Additionally, the ferrous iron component can be selectively quantified after chelation with a chromogenic agent like 1,10-phenanthroline, which forms a stable, intensely colored complex.[4][5][6] This application note provides protocols for both approaches.

## Method 1: Direct UV Spectrophotometric Quantification of Ascorbate

This method is based on the inherent UV absorbance of the ascorbate component of **ferrous ascorbate**.

### Experimental Protocol

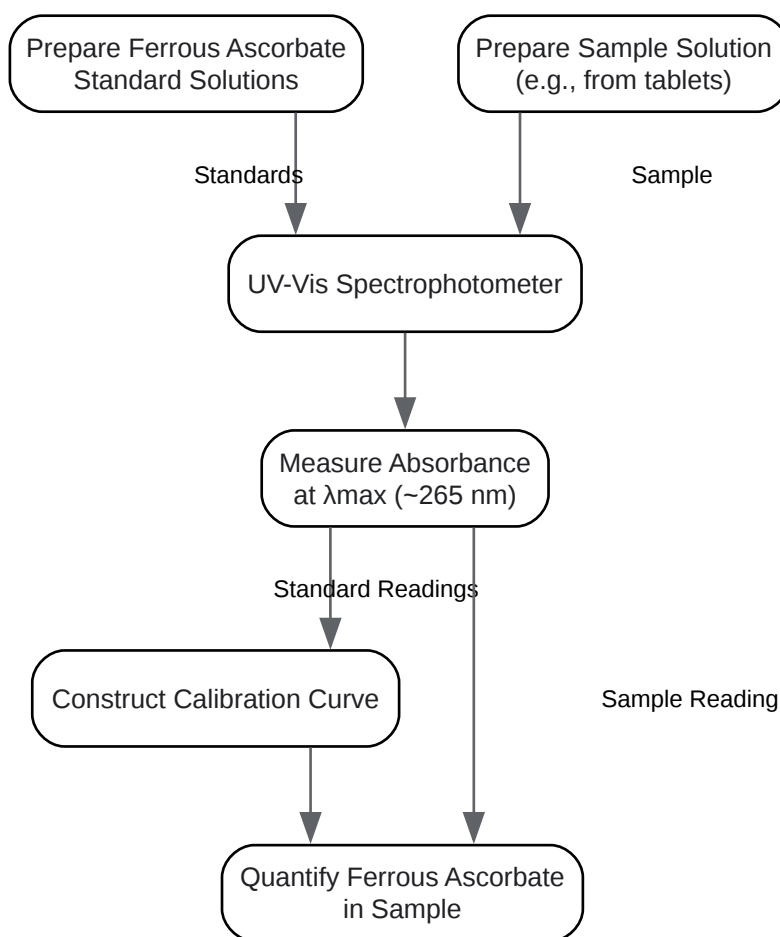
- Instrumentation: A calibrated UV-Vis spectrophotometer.
- Reagents and Materials:
  - **Ferrous Ascorbate** reference standard
  - Distilled water or 0.1 M Hydrochloric Acid (HCl)
  - Volumetric flasks and pipettes
- Standard Solution Preparation:
  - Accurately weigh approximately 100 mg of **ferrous ascorbate** reference standard and transfer it to a 100 mL volumetric flask.
  - Dissolve and dilute to volume with the chosen solvent (distilled water or 0.1 M HCl) to obtain a stock solution of 1000 µg/mL.
  - From the stock solution, prepare a series of standard solutions with concentrations ranging from 10 to 80 µg/mL by appropriate dilution with the solvent.[\[7\]](#)
- Sample Preparation:
  - For tablet dosage forms, weigh and finely powder a representative number of tablets.
  - Accurately weigh a quantity of the powder equivalent to a known amount of **ferrous ascorbate** and transfer it to a 100 mL volumetric flask.
  - Add approximately 70 mL of the solvent and sonicate for 15-20 minutes to ensure complete dissolution.

- Dilute to the mark with the solvent and mix well.
- Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
- Dilute the filtrate with the solvent to obtain a final concentration within the linear range of the calibration curve.
- Spectrophotometric Measurement:
  - Set the spectrophotometer to scan the UV region from 200 to 400 nm to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). The  $\lambda_{\text{max}}$  for **ferrous ascorbate** is approximately 265 nm in distilled water and 243 nm in 0.1 M HCl.[\[8\]](#)[\[9\]](#)
  - Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined  $\lambda_{\text{max}}$ .
- Data Analysis:
  - Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
  - Determine the concentration of **ferrous ascorbate** in the sample solution from the calibration curve using the linear regression equation.
  - Calculate the amount of **ferrous ascorbate** in the original sample, taking into account the dilution factors.

## Quantitative Data Summary

| Parameter                             | Value                                      | Reference                               |
|---------------------------------------|--|---|
| Linearity Range                       | 10-80 $\mu\text{g/mL}$                     | <a href="#">[7]</a>                     |
| Wavelength ( $\lambda_{\text{max}}$ ) | ~265 nm (in water), ~243 nm (in 0.1 M HCl) | <a href="#">[8]</a> <a href="#">[9]</a> |
| Correlation Coefficient ( $r^2$ )     | > 0.999                                    | <a href="#">[7]</a>                     |

## Experimental Workflow



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#### Workflow for Direct UV Quantification

## Method 2: Colorimetric Quantification of Ferrous Iron using 1,10-Phenanthroline

This method specifically quantifies the ferrous iron ( $\text{Fe}^{2+}$ ) content in **ferrous ascorbate** samples through the formation of a stable, red-orange complex with 1,10-phenanthroline. This complex has a maximum absorbance at approximately 510 nm.<sup>[1][5]</sup>

## Experimental Protocol

- Instrumentation: A calibrated UV-Vis spectrophotometer.
- Reagents and Materials:

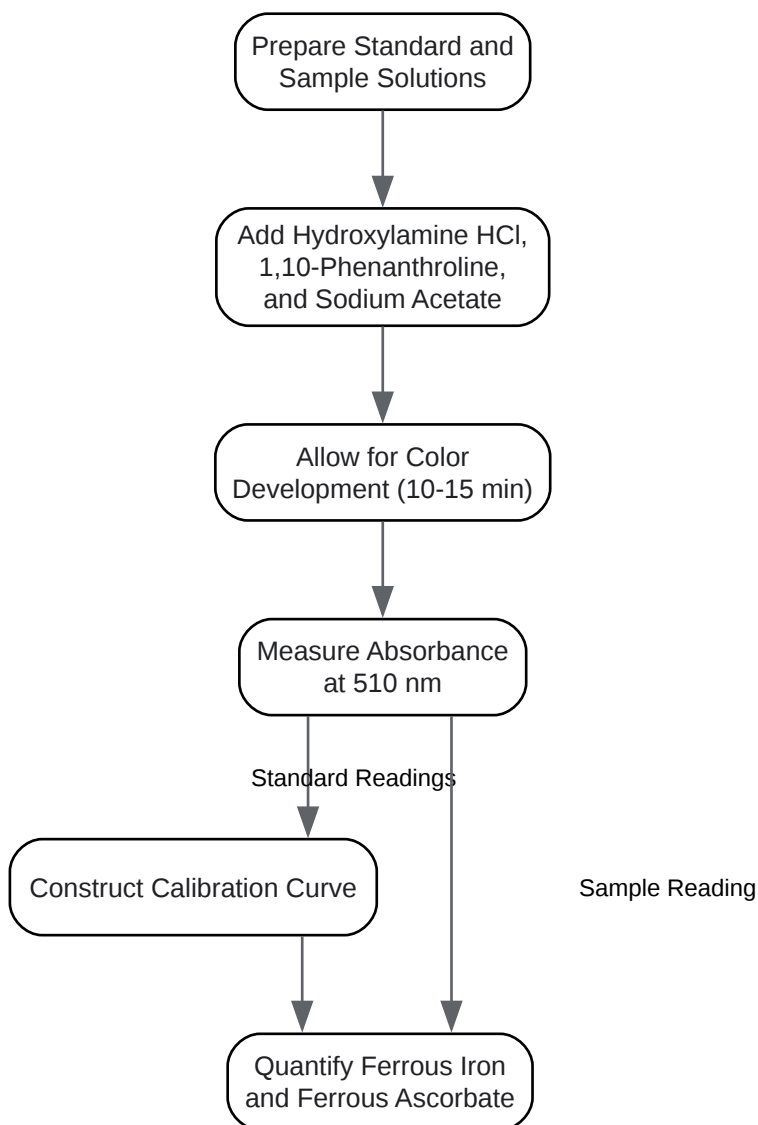
- **Ferrous Ascorbate** reference standard
- 1,10-Phenanthroline solution (0.25% w/v in water)
- Hydroxylamine hydrochloride solution (10% w/v in water) - to maintain iron in the ferrous state.
- Sodium acetate solution (10% w/v in water) - to buffer the pH.
- Deionized water
- Volumetric flasks and pipettes
- Standard Solution Preparation:
  - Prepare a stock solution of **ferrous ascorbate** reference standard (e.g., 100 µg/mL of iron) in deionized water.
  - Prepare a series of working standard solutions by pipetting aliquots of the stock solution into separate volumetric flasks. A typical linearity range is 0.625-3.75 µg/mL of iron.[6]
- Sample Preparation:
  - Prepare a sample solution from the dosage form as described in Method 1, ensuring the final concentration of iron falls within the linearity range after dilution.
- Complexation and Measurement:
  - To each volumetric flask containing the standard and sample solutions, add the following reagents in order, mixing after each addition:
    - 1 mL of 10% hydroxylamine hydrochloride solution.
    - 5 mL of 0.25% 1,10-phenanthroline solution.
    - 8 mL of 10% sodium acetate solution.
  - Allow the solutions to stand for 10-15 minutes for complete color development.

- Dilute to the final volume with deionized water and mix thoroughly.
- Measure the absorbance of the blank (reagents without iron), standard solutions, and sample solutions at the  $\lambda_{\text{max}}$  of the complex, which is approximately 510 nm.[\[1\]](#)[\[6\]](#)
- Data Analysis:
  - Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding iron concentrations.
  - Determine the concentration of iron in the sample solution from the calibration curve.
  - Calculate the amount of **ferrous ascorbate** in the original sample based on the iron content.

## Quantitative Data Summary

| Parameter                             | Value                                  | Reference                               |
|---------------------------------------|--|---|
| Linearity Range                       | 0.625-3.75 $\mu\text{g/mL}$ (for iron) | <a href="#">[6]</a>                     |
| Wavelength ( $\lambda_{\text{max}}$ ) | ~510 nm                                | <a href="#">[1]</a> <a href="#">[6]</a> |
| Correlation Coefficient ( $r^2$ )     | 0.999                                  | <a href="#">[6]</a>                     |
| Accuracy (% Recovery)                 | 98-102%                                | <a href="#">[6]</a>                     |
| Precision (%RSD)                      | 0.49%                                  | <a href="#">[6]</a>                     |

## Experimental Workflow



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Address: 3281 E Guasti Rd

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